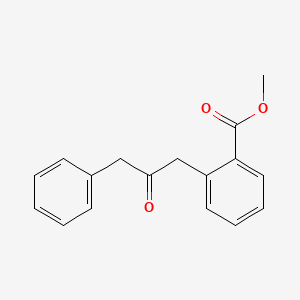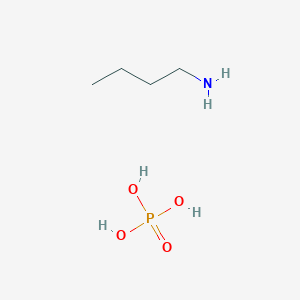
Butylaminphosphat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butylaminphosphat is an organophosphorus compound characterized by the presence of a butylamine group and a phosphate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butylaminphosphat typically involves the reaction of butylamine with phosphoric acid or its derivatives. One common method is the direct reaction of butylamine with phosphoric acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion. Another method involves the use of phosphoryl chloride, where butylamine reacts with phosphoryl chloride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts can also enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Butylaminphosphat undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and amines.
Reduction: Reduction reactions can convert this compound into simpler phosphorous compounds.
Substitution: The amine group in this compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like thionyl chloride are often employed for substitution reactions.
Major Products
The major products formed from these reactions include various phosphates, amines, and substituted phosphorous compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Butylaminphosphat has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Butylaminphosphat involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The phosphate group in the compound plays a crucial role in its binding affinity and specificity towards target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butylamine: A simpler compound with similar amine functionality but lacking the phosphate group.
Phosphonates: Compounds with a stable carbon-to-phosphorus bond, often used in similar applications.
Bisphosphonates: Used in medicine for their ability to inhibit bone resorption.
Uniqueness
Butylaminphosphat is unique due to the presence of both butylamine and phosphate groups, which confer distinct chemical properties and reactivity. This dual functionality makes it versatile for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
215501-37-4 |
|---|---|
Molekularformel |
C4H14NO4P |
Molekulargewicht |
171.13 g/mol |
IUPAC-Name |
butan-1-amine;phosphoric acid |
InChI |
InChI=1S/C4H11N.H3O4P/c1-2-3-4-5;1-5(2,3)4/h2-5H2,1H3;(H3,1,2,3,4) |
InChI-Schlüssel |
BTDNEIBLHMIXDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


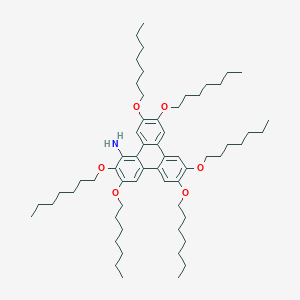
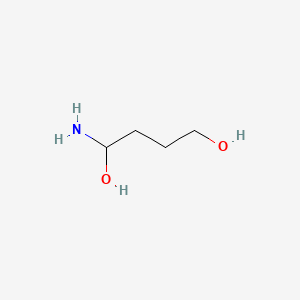
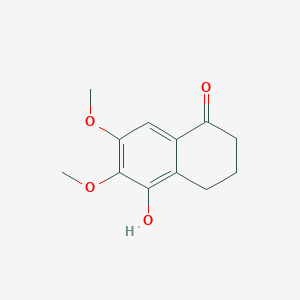



![N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide](/img/structure/B14255619.png)
![3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14255621.png)

![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)
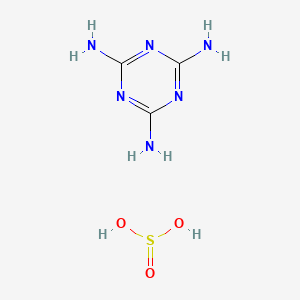
![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)
